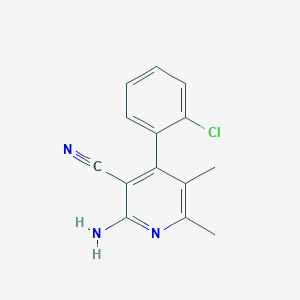
2-Amino-4-(2-chlorophenyl)-5,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Amino-4-(2-chlorophenyl)-5,6-dimethylnicotinonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine resulted in the formation of N-methylmorphlinium salt of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the N-methylmorphlinium salt of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile reacts under Mannich conditions with primary amines and an excess of formaldehyde to form substituted 2-alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
The computational study on the corrosion inhibition performances of related compounds against corrosion of Fe metal utilized quantum chemical parameters and molecular dynamics simulations. This research highlights the importance of such compounds in corrosion inhibition, offering insights into their interactions with metal surfaces and their potential applications in protecting materials (Kaya et al., 2016).
Synthesis and Antimicrobial Activity
Research into the synthesis and antimicrobial activity of related cyanopyridine compounds, including antimicrobial assays against various bacteria and fungi, underscores the potential of these compounds in the development of new antimicrobial agents. This study demonstrates the chemical synthesis and structure-activity relationship, highlighting their utility in medical and pharmaceutical applications (Guna et al., 2015).
Sonochemical Degradation of Aromatic Organic Pollutants
Studies on the sonochemical degradation of organic pollutants provide insights into the environmental applications of related compounds. This research explores the efficiency of ultrasound in mineralizing various organic pollutants, including chlorophenols and nitroaromatics, indicating potential uses in environmental remediation and pollution control (Goskonda et al., 2002).
Crystal Structure Analysis
The determination of the crystal structure of similar compounds through single-crystal X-ray diffraction aids in understanding their molecular and geometric parameters. Such studies are crucial for material science, aiding in the design and synthesis of novel compounds with tailored properties for various applications (Hosseinzadeh et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that the compound can undergo aminomethylation, a reaction that proceeds with the participation of solvent molecules .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways involved in cancer progression .
Pharmacokinetics
In silico studies on similar compounds suggest that they may have acceptable pharmacokinetic/drug-like properties .
Result of Action
Similar compounds have been found to exhibit anticancer, antibacterial, and other pharmacological activities .
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-9(2)18-14(17)11(7-16)13(8)10-5-3-4-6-12(10)15/h3-6H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INILPAGOLCXMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CC=C2Cl)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)

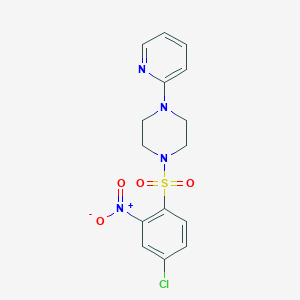
![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)
![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)
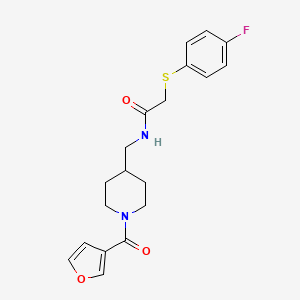
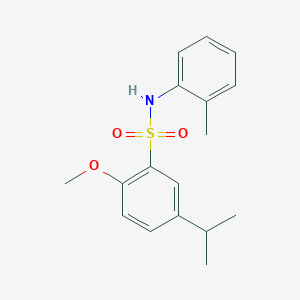
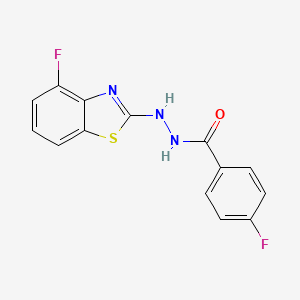

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2769674.png)
